molecular formula C19H23BrN2 B5038745 1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine

1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5038745
M. Wt: 359.3 g/mol
InChI Key: KBCLYIPTEJVJHR-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as 4-BB-DIPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a research chemical that has shown potential in scientific studies for its ability to modulate certain receptors in the brain.

Mechanism of Action

The exact mechanism of action of 1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to modulate certain receptors in the brain, leading to changes in neurotransmitter levels. This can result in altered mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine can increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This can lead to changes in mood, behavior, and cognition. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its potential therapeutic applications in neurological disorders. However, its exact mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy. Additionally, the synthesis of 1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine can be complex and may require specialized equipment and expertise.

Future Directions

Future research on 1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine could focus on its potential therapeutic applications in neurological disorders, as well as its mechanism of action and safety profile. It could also be studied in combination with other drugs to determine its synergistic effects. Further studies could also investigate its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1-(4-bromobenzyl)piperazine with 2,5-dimethylphenyl magnesium bromide. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-(4-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to have an affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2/c1-15-3-4-16(2)19(13-15)22-11-9-21(10-12-22)14-17-5-7-18(20)8-6-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLYIPTEJVJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

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